3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one
Description
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one is a synthetic oxazolidinone derivative characterized by a phenyl group substituted with a methylaminoethyl moiety at the 3-position of the oxazolidin-2-one core. Oxazolidinones are a class of heterocyclic compounds with diverse pharmacological applications, including antimicrobial, antitumor, and anti-inflammatory activities. Its structural features, such as the methylaminoethyl side chain, may influence solubility, bioavailability, and target binding compared to other oxazolidinone derivatives.
Properties
IUPAC Name |
3-[3-[1-(methylamino)ethyl]phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(13-2)10-4-3-5-11(8-10)14-6-7-16-12(14)15/h3-5,8-9,13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJXMCNXAIISCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Process:
Research Findings:
- Use of Carbonyldiimidazole (CDI): CDI-mediated cyclization is a prominent method for synthesizing 2-oxazolidinones, providing high yields and regioselectivity.
- Alkylation at the nitrogen atom: Methylation with methyl iodide or methyl triflate under basic conditions introduces the methylamino group at the desired position.
- Phenyl substitution: Aromatic substitution via palladium-catalyzed cross-coupling allows precise attachment of the phenyl group at the 3-position.
Multi-step Functional Group Transformation
This approach involves the stepwise assembly of the molecule, starting from simpler aromatic and amino precursors, followed by ring closure and functionalization.
Typical Synthetic Route:
Research Findings:
- Protection-deprotection strategies are crucial to prevent side reactions during ring formation.
- Reductive amination of aldehyde intermediates with methylamine derivatives effectively introduces the methylamino group.
- Selective substitution at the phenyl ring is achieved via electrophilic aromatic substitution or cross-coupling.
Key Reagents and Conditions Summary
Research Findings and Optimization Strategies
- Yield Optimization: Use of microwave-assisted synthesis has shown to improve yields and reduce reaction times.
- Selectivity Control: Protecting groups and controlled reaction conditions prevent undesired side reactions.
- Scalability: CDI-mediated cyclization is scalable and suitable for industrial synthesis.
Chemical Reactions Analysis
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Aminoethyl vs. Methylaminoethyl Substitution
- 3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (CID 45792665) Difference: The ethyl side chain lacks the methyl group on the amino moiety.
Hydroxyl and Methoxy Substitutions
- 3-(3-Hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one Difference: A hydroxyl group replaces the methylaminoethyl side chain. Implications: The hydroxyl group enhances polarity, improving solubility but increasing susceptibility to metabolic conjugation (e.g., glucuronidation), which may reduce bioavailability .
Halogenated Derivatives
- 5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one Difference: A chloromethyl group is attached to the oxazolidinone core.
Modifications to the Oxazolidinone Core
Fused Ring Systems
- 3-[2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)ethyl]oxazolidin-2-one Difference: Incorporates a fused quinoxaline ring.
Trifluoromethyl and Propargyl Substituents
- 5-(Prop-2-ynoxymethyl)-3-[2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one Difference: Contains a trifluoromethylphenyl group and a propargyl ether. Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the propargyl moiety offers click-chemistry compatibility for bioconjugation .
Pharmacologically Active Analogs
Kinase Inhibitors
- (4S)-3-[3-[4-(1H-1,2,4-Triazol-5-yl)phenyl]pyrazolo[1,5-a]pyrimidin-5-yl]-4-cyclohexyl-1,3-oxazolidin-2-one
Fluorophenyl Derivatives
- (4S)-3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one Difference: Features a fluorophenyl group and a hydroxypentanoyl chain. Implications: Fluorine enhances metabolic stability and hydrophobic interactions, while the hydroxyl group enables hydrogen bonding with enzymatic active sites .
Comparative Analysis Table
Biological Activity
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. This compound belongs to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis. This is a common target for many antibiotics, and compounds in the oxazolidinone class are known to interact with ribosomal RNA, disrupting protein synthesis in bacteria.
Case Study: Efficacy Against Gram-positive Bacteria
A study conducted by researchers at a pharmaceutical lab evaluated the efficacy of this compound against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 4 µg/mL against MRSA, indicating potent antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| MRSA | 4 |
| Streptococcus pneumoniae | 16 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.
Research Findings
A recent study published in a peer-reviewed journal highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The compound was shown to activate caspase-3 and caspase-9 pathways, leading to programmed cell death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HT-29 (Colon) | 15 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Bacterial Enzymes : It inhibits enzymes involved in bacterial cell wall synthesis.
- Cancer Pathways : It modulates apoptotic pathways by influencing caspase activation.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of 3-(1-(methylamino)ethyl)phenylamine with ethyl chloroformate to form the oxazolidinone ring. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile for further chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| Solubility | Soluble in DMSO |
Q & A
Q. What are the standard methodologies for determining the crystal structure of 3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Use ethanol or DMF for recrystallization to obtain high-quality crystals (e.g., as in ).
- Data Collection : Employ a diffractometer (e.g., Bruker APEX DUO) with MoKα radiation (λ = 0.71073 Å) and a detector at 293 K.
- Structure Refinement : Use SHELXL for refinement (as implemented in SHELXTL), with anisotropic displacement parameters for non-hydrogen atoms and constrained/riding models for hydrogens .
- Validation : Check for twinning, R-factor consistency (e.g., R1 < 0.05 for high-resolution data), and Hirshfeld surface analysis for intermolecular interactions .
Q. How is the compound synthesized, and what reaction conditions optimize yield?
Answer: Synthesis typically involves multi-step organic reactions:
- Key Steps :
- Nucleophilic Substitution : React a halogenated precursor (e.g., 3-bromo-phenyl-oxazolidinone) with methylaminoethanol under basic conditions (K₂CO₃ or DIPEA in DMF) at 80–100°C for 48 hours .
- Cyclization : Intramolecular ring closure via heating in toluene with catalytic p-TsOH .
- Optimization :
- Use TLC or HPLC to monitor reaction progress.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR, X-ray) for this compound?
Answer:
- Case Study : If DFT-predicted bond lengths (e.g., C–N in the oxazolidinone ring) deviate from X-ray data (e.g., 1.504 Å in ):
- Re-evaluate Basis Sets : Use higher-level basis sets (e.g., B3LYP/6-311++G(d,p)) to account for electron correlation.
- Solvent Effects : Include solvent models (e.g., PCM for DMSO) in DFT calculations to match experimental NMR shifts .
- Dynamic Effects : Perform molecular dynamics simulations to assess conformational flexibility in solution vs. rigid crystal packing .
Q. What experimental design strategies are critical for studying the compound’s reactivity in complex heterocyclic systems?
Answer:
- Mechanistic Probes :
- Use isotopic labeling (e.g., ¹⁵N at the methylamino group) to track reaction pathways via 2D NMR or mass spectrometry.
- Employ kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps in ring-opening reactions (as seen in ).
- Control Experiments :
Q. How can researchers address challenges in characterizing stereochemical purity, particularly for chiral centers in the oxazolidinone ring?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configuration .
- X-ray Anomalous Dispersion : Leverage CuKα radiation to determine absolute stereochemistry via Bijvoet differences .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters (Example from )
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell (Å, °) | a=7.209, b=23.327, c=12.399, β=98.119 |
| Z | 4 |
| R1 (I > 2σ(I)) | 0.046 |
Q. Table 2. Synthetic Yield Optimization (Example from )
| Condition | Yield (%) |
|---|---|
| K₂CO₃, DMF, 80°C, 24h | 45 |
| DIPEA, DMF, 100°C, 48h | 68 |
| TBAB Catalyst | 72 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
